(E)-N-[5-(1H-benzimidazol-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide
Overview
Description
(E)-N-[5-(1H-benzimidazol-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide is a complex organic compound that features a benzimidazole moiety linked to a thiadiazole ring, which is further connected to a phenylprop-2-enamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[5-(1H-benzimidazol-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide typically involves multiple steps:
Formation of Benzimidazole: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.
Thiadiazole Ring Formation: The thiadiazole ring is often formed by the cyclization of thiosemicarbazide with carbon disulfide in the presence of a base.
Linking Benzimidazole and Thiadiazole: The benzimidazole and thiadiazole rings are linked via a sulfanyl bridge, which can be achieved through nucleophilic substitution reactions.
Formation of Phenylprop-2-enamide: The final step involves the formation of the phenylprop-2-enamide group through a condensation reaction with cinnamic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the double bond in the phenylprop-2-enamide group, converting it to a single bond.
Substitution: The benzimidazole and thiadiazole rings can participate in various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide, while alkylation can be performed using alkyl halides in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated amides.
Substitution: Halogenated or alkylated derivatives of the parent compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s benzimidazole moiety is of particular interest due to its known biological activities, including antimicrobial and antiparasitic properties. The thiadiazole ring also contributes to its potential as a bioactive molecule.
Medicine
Medically, (E)-N-[5-(1H-benzimidazol-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide is being investigated for its potential as an anticancer agent. Its ability to interact with various biological targets makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-N-[5-(1H-benzimidazol-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to DNA, inhibiting its replication and transcription. The thiadiazole ring can interact with various enzymes, potentially inhibiting their activity. These interactions disrupt cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.
Thiadiazole Derivatives: Compounds such as acetazolamide, used as a diuretic and in the treatment of glaucoma.
Uniqueness
What sets (E)-N-[5-(1H-benzimidazol-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide apart is its combined structure of benzimidazole and thiadiazole rings linked via a sulfanyl bridge, along with a phenylprop-2-enamide group. This unique combination of functional groups provides a diverse range of chemical reactivity and biological activity, making it a versatile compound for various applications.
Properties
IUPAC Name |
(E)-N-[5-(1H-benzimidazol-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5OS2/c25-17(11-10-13-6-2-1-3-7-13)22-18-23-24-19(27-18)26-12-16-20-14-8-4-5-9-15(14)21-16/h1-11H,12H2,(H,20,21)(H,22,23,25)/b11-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUWUPBIZOJHKDQ-ZHACJKMWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=NN=C(S2)SCC3=NC4=CC=CC=C4N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=NN=C(S2)SCC3=NC4=CC=CC=C4N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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